molecular formula C19H18N4O5 B2654901 Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899751-74-7

Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No. B2654901
CAS RN: 899751-74-7
M. Wt: 382.376
InChI Key: WEUHWGZKZSWLTI-UHFFFAOYSA-N
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Description

“Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is a chemical compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). Oxazole derivatives have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and transformation of oxazoles and their derivatives have been explored, demonstrating the versatility of these compounds in organic synthesis. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines affords substituted thiazoles, showcasing the chemical reactivity and potential for creating diverse molecular structures (V. Kalcheva, M. Tosheva, & P. Hadjieva, 1993).

Antitumor Activity

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and demonstrated significant antitumor activity. This underscores the potential of structurally related compounds in the development of new anticancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Catalytic Applications

  • A novel acid-catalyzed O-benzylating reagent with the smallest unit of imidate structure has been introduced, highlighting the application of benzyl-related compounds in facilitating organic transformations (Kohei Yamada, Hikaru Fujita, & M. Kunishima, 2012).

Antiarrhythmic Effects

  • Benzopyran and benzoxazine derivatives have shown promising antiarrhythmic effects against ischemia-reperfusion injury, indicating the therapeutic potential of benzyl and oxazole derivatives in cardiovascular diseases (Eftychia N. Koini et al., 2009).

Antibacterial Activity

  • Research on 4-substituted benzylidene-2-(phenoxymethyl)oxazol-5(4H)-ones has demonstrated significant antibacterial activity, showcasing the application of these compounds in addressing microbial resistance (S. Begum et al., 2019).

properties

IUPAC Name

benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11-12(2)28-18-20-16-15(23(11)18)17(25)22(19(26)21(16)3)9-14(24)27-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUHWGZKZSWLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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